3,5-Dibromo-2-hexylthiophene

Chain-growth polymerization Kumada catalyst-transfer polycondensation Hyperbranched polymers

3,5-Dibromo-2-hexylthiophene (CAS 183960-83-0) is a regioisomeric dibrominated thiophene monomer, featuring bromine substituents at the 3- and 5-positions of the thiophene ring and a hexyl side chain at the 2-position. This specific substitution pattern fundamentally distinguishes it from the more common 2,5-dibromo-3-hexylthiophene (CAS 116971-11-0) ,.

Molecular Formula C10H14Br2S
Molecular Weight 326.09 g/mol
CAS No. 183960-83-0
Cat. No. B12554010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-hexylthiophene
CAS183960-83-0
Molecular FormulaC10H14Br2S
Molecular Weight326.09 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C(S1)Br)Br
InChIInChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3
InChIKeyJNBJKPRIBRZUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-hexylthiophene (CAS 183960-83-0): A Differentiated Dibromothiophene Monomer for Precision Conjugated Polymer Synthesis


3,5-Dibromo-2-hexylthiophene (CAS 183960-83-0) is a regioisomeric dibrominated thiophene monomer, featuring bromine substituents at the 3- and 5-positions of the thiophene ring and a hexyl side chain at the 2-position. This specific substitution pattern fundamentally distinguishes it from the more common 2,5-dibromo-3-hexylthiophene (CAS 116971-11-0) [1], [2]. It is a key precursor in the synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT) and related conjugated polymers, particularly via chain-growth polymerization methodologies such as Kumada Catalyst-Transfer Polycondensation (KCTP) and Grignard Metathesis (GRIM) [3], [4]. Its unique regiochemistry enables precise control over polymer microstructure and, consequently, the final electronic and optoelectronic properties of the resulting materials.

Why 3,5-Dibromo-2-hexylthiophene Is Not Interchangeable with Other Dibromo-Hexylthiophene Isomers in Precision Synthesis


Substituting 3,5-dibromo-2-hexylthiophene with its 2,5-dibromo-3-hexylthiophene isomer is not a trivial replacement. The distinct positions of the bromine leaving groups relative to the solubilizing hexyl chain dictate the regiochemistry of the polymerization and the electronic nature of the resulting conjugated polymer backbone. While both monomers can yield poly(3-hexylthiophene), the microstructure and material properties diverge significantly. The 3,5-dibromo-2-hexylthiophene isomer offers a unique entry point to well-defined, chain-end-functionalized polymers via controlled polymerization mechanisms, an advantage not as readily achieved with the 2,5-isomer due to differences in catalyst resting states and side reactions [1], [2]. This fundamental difference in polymerization behavior makes the selection of the correct regioisomer a critical decision for achieving target molecular weights, low polydispersity, and specific polymer architectures [3].

Quantitative Differentiation of 3,5-Dibromo-2-hexylthiophene: Comparative Evidence for Strategic Monomer Selection


Polymerization Control: Achieving Narrow Dispersity (Đ ≤ 1.12) via KCTP

In Kumada Catalyst-Transfer Polycondensation (KCTP), monomers with a 3,5-dibromo substitution pattern, such as 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene, enable highly controlled, chain-growth polymerization. This yields polymers with a narrow molecular weight distribution (M_w/M_n ≤ 1.12) and a high degree of branching (DB = 0.70–0.75) [1]. In contrast, standard step-growth polycondensations of typical AA/BB monomers (e.g., 2,5-dibromo-3-hexylthiophene) often result in much broader dispersities, typically Đ > 1.5, limiting control over polymer architecture [2].

Chain-growth polymerization Kumada catalyst-transfer polycondensation Hyperbranched polymers

Regioselective Functionalization: C5-Selective Arylation Enabled by the 3,5-Dibromo Motif

The 3,5-dibromo substitution pattern, or more broadly, a 2-bromo-3-substituted thiophene, acts as a powerful blocking group, directing regioselective Pd-catalyzed direct arylation exclusively to the C5-position without cleaving the thienyl C–Br bond [1]. Under optimized conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80°C, 2h), this method achieves a 55% yield for a single C5-arylation [2]. This contrasts sharply with the non-regioselective arylation of unsubstituted or differently substituted thiophenes, which often yields complex mixtures of isomers.

Direct arylation Regioselective C-H activation Green chemistry

Superior Polymer End-Group Fidelity and Monodispersity in Suzuki Polycondensation

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) of bromide-containing monomers, like 3,5-dibromo-2-hexylthiophene, provides superior control over polymer end-groups and molecular weight distribution compared to conventional Stille polycondensation [1]. While Stille methods produce polymers with a broad distribution of end-groups (e.g., -H/-H, -Br/-H, -Br/-Br), the optimized SCTP method using MIDA boronates yields predominantly a single, desired end-group combination with a narrow distribution, as confirmed by MALDI-TOF MS [2].

Suzuki polycondensation Chain-growth polymerization Polymer end-groups

Strategic Procurement and Application of 3,5-Dibromo-2-hexylthiophene in Advanced Material Synthesis


Synthesis of Well-Defined Block Copolymers and Polymer Brushes

Researchers requiring conjugated polymers with precisely controlled molecular weight, low polydispersity (Đ ≤ 1.12), and high chain-end fidelity for applications like organic field-effect transistors (OFETs) or nanostructured materials should prioritize 3,5-dibromo-2-hexylthiophene. Its compatibility with quasi-living chain-growth polymerizations (e.g., KCTP, GRIM, SCTP) [1] enables the synthesis of well-defined diblock and triblock copolymers, a capability not reliably offered by 2,5-dibromo-3-hexylthiophene due to less controlled polymerization behavior [2].

Efficient Synthesis of Asymmetrically Functionalized Oligothiophenes

For the construction of complex, asymmetrical π-conjugated architectures, such as those found in advanced organic dyes for solar cells or specific organic semiconductors, the inherent regioselectivity of the 3,5-dibromo motif is paramount [1]. It allows for a streamlined, two-step synthesis of 2,5-di(hetero)arylated thiophenes with two different aryl groups, minimizing synthetic steps and waste [2]. This is a significant advantage over using symmetric monomers or non-selective cross-couplings that would require tedious separation of isomers.

Development of High-Performance Organic Electronic Devices (OPVs, OFETs)

The high regioregularity (>95%) and controlled molecular weight achievable in P3HT synthesized from 3,5-dibromo-2-hexylthiophene precursors are directly correlated with enhanced device performance [1]. For instance, rr-P3HT with >93% HT coupling and controlled molecular weight yields power conversion efficiencies (PCEs) of 3.4–3.6% in organic solar cells [2]. In contrast, regiorandom P3HT or polymers with uncontrolled molecular weight distributions exhibit significantly inferior charge transport and photovoltaic performance, making the choice of monomer a critical factor in achieving commercial viability [3].

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